(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
Description
This compound (CAS: 620557-25-7) is a synthetic enamide derivative with the molecular formula C22H24ClNO5S and a molecular weight of 449.95 g/mol . Its structure features:
- A 2-chlorophenyl group at the α-position of the enamide.
- A 3,4-dimethoxybenzyl substituent on the amide nitrogen.
- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) group as the second amide substituent.
The dimethoxybenzyl moiety enhances solubility through polar interactions, while the sulfone group improves metabolic stability by resisting oxidation compared to thioether analogues . The E-configuration of the enamide is critical for maintaining planarity, which may influence binding to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C22H24ClNO5S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C22H24ClNO5S/c1-28-20-9-7-16(13-21(20)29-2)14-24(18-11-12-30(26,27)15-18)22(25)10-8-17-5-3-4-6-19(17)23/h3-10,13,18H,11-12,14-15H2,1-2H3/b10-8+ |
InChI Key |
VNGSUZZIXHIUPE-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (CAS: 620557-25-7) is a complex organic molecule with a molecular formula of and a molar mass of approximately 449.95 g/mol. This compound features a prop-2-enamide backbone, a chlorophenyl group, and a dimethoxybenzyl moiety, along with a tetrahydrothiophene ring that is substituted with a 1,1-dioxide. The structural diversity of this compound suggests potential for various biological activities.
Chemical Structure
The unique structure of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Backbone | Prop-2-enamide |
| Substituents | 2-chlorophenyl, 3,4-dimethoxybenzyl, 1,1-dioxidotetrahydrothiophene |
| Molecular Formula | C22H24ClNO5S |
| Molar Mass | 449.95 g/mol |
Pharmacological Properties
Research into the biological activity of this compound indicates potential pharmacological effects. Compounds with similar structural features have been associated with:
- Anti-inflammatory Activity : The presence of the chlorophenyl and dimethoxybenzyl groups may enhance interaction with inflammatory pathways.
- Analgesic Effects : Similar compounds have demonstrated pain-relieving properties.
- Antimicrobial Properties : The structural complexity suggests potential efficacy against bacterial and fungal pathogens.
The biological activity of (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is likely mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, we can compare it to other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group; phenyl ring | Antagonist for mGluR5 receptors |
| 4-Chloro-N-(3-methoxybenzyl)aniline | Chlorine substitution; amine group | Antimicrobial activity |
| 5-Methylthiazole derivatives | Thiazole ring; methyl group | Antifungal properties |
The distinct combination of functional groups in (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide may contribute to its unique pharmacological profile compared to these similar compounds.
Scientific Research Applications
The compound (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (CAS: 620557-25-7) is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential applications based on existing literature.
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide exhibit anticancer properties . For instance:
- A study evaluated related compounds in vitro using the National Cancer Institute's 60-cell line screening protocol, revealing promising anticancer activity against various cancer types .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor , which is significant for developing anti-inflammatory drugs. The inhibition of 5-LOX is crucial in treating conditions like asthma and arthritis due to its role in leukotriene biosynthesis .
Neuroprotective Effects
Research indicates that compounds with similar structural features may possess neuroprotective effects. These effects are essential for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulating neurotransmitter systems or reducing oxidative stress .
Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The findings highlighted that modifications to the dimethoxybenzyl group significantly influenced the anticancer efficacy and selectivity against tumor cells .
Study 2: Molecular Docking Studies
Another research focused on the molecular docking of (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide against several targets involved in inflammation and cancer pathways. The results indicated strong binding affinities, suggesting potential therapeutic applications .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer Activity | Potential to inhibit cancer cell proliferation; promising results in vitro. |
| Anti-inflammatory Effects | Possible inhibitor of 5-lipoxygenase; relevant for treating inflammatory diseases. |
| Neuroprotective Potential | May protect against neurodegeneration; requires further investigation. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Key Observations:
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
The 1,1-dioxidotetrahydrothiophen-3-amine moiety is synthesized via oxidation and subsequent functionalization of tetrahydrothiophene derivatives. A common route involves the sulfonation of tetrahydrothiophene-3-carboxylic acid using hydrogen peroxide in acetic acid, yielding the sulfone derivative (1,1-dioxidotetrahydrothiophene-3-carboxylic acid). Decarboxylation under basic conditions (e.g., NaOH in ethylene glycol at 120°C) produces the free amine, which is stabilized as a hydrochloride salt. Alternative pathways include the reduction of nitro intermediates, though this method suffers from lower yields due to over-reduction side reactions.
Synthesis of (E)-3-(2-Chlorophenyl)Prop-2-Enoic Acid
The α,β-unsaturated acid precursor is prepared via a Horner-Wadsworth-Emmons reaction. Treatment of 2-chlorobenzaldehyde with triethyl phosphonoacetate in the presence of sodium hydride generates the (E)-ethyl cinnamate derivative, which is hydrolyzed to the free acid using lithium hydroxide in tetrahydrofuran (THF)/water. The stereoselectivity of this reaction exceeds 95% under optimized conditions (0°C, 12 h), as confirmed by -NMR coupling constants ().
Coupling Methods for Enamide Formation
Amide Bond Formation via Carbodiimide Coupling
The target compound’s enamide linkage is constructed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Equimolar amounts of (E)-3-(2-chlorophenyl)prop-2-enoic acid and 1,1-dioxidotetrahydrothiophen-3-amine are reacted in dichloromethane (DCM) at 0°C, followed by slow warming to room temperature. This method achieves yields of 78–82%, with residual starting materials removed via silica gel chromatography.
Reductive Amination for N-Alkylation
Cyclization and Reaction Optimization
Alkali-Mediated Cyclization in PEG-Water Systems
A patent-pending method (US6355809B1) describes cyclization in PEG-water mixtures, which is adaptable for the target compound’s sulfone stabilization. Using potassium hydroxide (2 eq.) in PEG-400/water (3:1 v/v) at 25°C, the reaction proceeds via intramolecular nucleophilic attack, forming the tetrahydrothiophene sulfone ring. Key advantages include reduced side reactions (e.g., hydrolysis) and improved solubility of intermediates.
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Methodological Answer:
- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, flow chemistry techniques (as demonstrated in Omura-Sharma-Swern oxidation optimizations) allow precise control over reaction conditions, enhancing reproducibility .
- Use high-performance liquid chromatography (HPLC) to monitor reaction progress and quantify intermediates. This aligns with protocols for analogous enamide syntheses, where real-time analysis reduces side reactions .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of the (2E)-configured double bond?
Methodological Answer:
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detects spatial proximity of protons across the double bond to confirm the (E)-configuration.
- UV-Vis Spectroscopy : Compare experimental λmax with computational predictions (TD-DFT) to validate conjugation patterns .
- Single-crystal X-ray diffraction : Resolve bond angles and torsional parameters definitively, as shown in structurally related hydrazinecarboxamides .
Q. How can the compound’s solubility profile be improved for in vitro biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to balance solubility and biocompatibility.
- Micellar encapsulation : Non-ionic surfactants like Tween-80 enhance dispersion without altering bioactivity, a strategy validated for hydrophobic enamide derivatives .
Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
Q. How should researchers confirm the absence of residual catalysts (e.g., Pd) post-synthesis?
Methodological Answer:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect trace metal impurities at ppb levels.
- Chelation-based purification : Use scavenger resins (e.g., SiliaBond Thiol) to sequester residual Pd, a method optimized for aryl chlorides .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled in mechanistic studies?
Methodological Answer:
- Dose-response profiling : Use Hill slope analysis to differentiate on-target effects from off-target toxicity.
- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies pathways modulated by the compound, resolving contradictions observed in structurally similar nitro-phenyl enamides .
Q. What strategies mitigate racemization during enantioselective synthesis of the tetrahydrothiophen-3-yl sulfone moiety?
Methodological Answer:
Q. How can researchers validate the compound’s binding mode to a target protein with ambiguous electron density maps?
Methodological Answer:
Q. What experimental approaches resolve discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data?
Methodological Answer:
- Microsomal stability assays : Compare hepatic clearance rates across species (e.g., human vs. murine microsomes) to refine computational models.
- Plasma protein binding studies : Equilibrium dialysis quantifies unbound fractions, addressing overestimations in bioavailability for dimethoxybenzyl derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to isolate the contributions of the 2-chlorophenyl vs. 3,4-dimethoxybenzyl groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
